Meclodium is synthesized through chemical processes rather than being derived from natural sources. Its development was aimed at creating a more effective treatment option for specific medical conditions.
Meclodium falls under the category of anticholinergic drugs, which are known for their ability to inhibit the effects of acetylcholine at muscarinic receptors. This classification places it alongside other well-known anticholinergics like atropine and scopolamine, which are utilized for similar therapeutic purposes.
The synthesis of Meclodium can be achieved through several chemical pathways, typically involving the reaction of specific precursors that contain nitrogen and other functional groups necessary for its pharmacological activity.
One common method involves the alkylation of a nitrogen-containing heterocyclic compound with an appropriate alkyl halide. This reaction is often facilitated by a base to promote nucleophilic substitution. The final product is then purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.
Meclodium has a unique molecular structure characterized by its nitrogen-containing ring system and various substituents that contribute to its biological activity.
The molecular formula of Meclodium is C₁₅H₁₈ClN₃O, indicating that it contains 15 carbon atoms, 18 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. Its molecular weight is approximately 283.77 g/mol.
Meclodium undergoes various chemical reactions typical of anticholinergic compounds. These include hydrolysis and oxidation reactions, which can affect its stability and efficacy.
In aqueous environments, Meclodium may hydrolyze to form less active metabolites, which can influence its pharmacokinetics. Understanding these reactions is crucial for optimizing formulation strategies in pharmaceutical development.
Meclodium exerts its pharmacological effects primarily through competitive inhibition of acetylcholine at muscarinic receptors located in smooth muscle tissues. This inhibition leads to decreased gastrointestinal motility and secretion.
The binding affinity of Meclodium for muscarinic receptors has been studied extensively, revealing that it has a higher affinity for M1 and M3 receptors compared to M2 receptors. This selectivity contributes to its effectiveness in treating conditions like irritable bowel syndrome.
Meclodium is typically presented as a white crystalline powder with low solubility in water but good solubility in organic solvents such as ethanol and methanol.
Meclodium is primarily used in clinical settings for its antispasmodic properties. It has applications in treating:
In addition to its therapeutic uses, Meclodium serves as a subject of research in pharmacology, particularly concerning its interactions with neurotransmitter systems and potential new applications in treating other disorders involving cholinergic dysregulation.
Through ongoing research and development, Meclodium continues to be an important compound within the field of medicinal chemistry, contributing valuable insights into the management of gastrointestinal conditions and beyond.
The primary IUPAC name for Meclodium is sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate, reflecting its status as the sodium salt of meclofenamic acid [1] [9]. The compound features a characteristic anthranilic acid backbone where the carboxylic acid group is ionized as a carboxylate, complexed with a sodium ion. The molecular structure consists of two aromatic rings: a substituted benzoate ring and a 2,6-dichloro-3-methylaniline moiety connected via a secondary amine linkage [1] [10]. This arrangement creates a planar configuration that facilitates binding to enzymatic targets.
Table 1: Official and Alternative Nomenclature of Meclodium
Nomenclature Type | Designation |
---|---|
IUPAC Name | Sodium 2-[(2,6-dichloro-3-methylphenyl)amino]benzoate |
Systematic Name | Sodium N-(2,6-dichloro-m-tolyl)anthranilate |
Common Synonyms | Meclofenamate sodium; Meclomen; Meclofenamic acid sodium salt; Arquel (veterinary) |
CAS Numbers (Anhydrous) | 6385-02-0 (anhydrous); 644-62-2 (meclofenamic acid); 67254-91-5 (monohydrate) |
Pharmacopeial Name | Meclofenamate Sodium (USP) |
The molecular formula for the anhydrous form is C₁₄H₁₀Cl₂NNaO₂, yielding a molecular weight of 318.13 g/mol [1] [8]. The monohydrate form (C₁₄H₁₀Cl₂NNaO₂·H₂O) has a molecular weight of 336.14 g/mol due to the additional water molecule [7] [10]. Elemental composition analysis reveals the following distribution: Carbon (50.02%), Hydrogen (3.60%), Chlorine (21.09%), Nitrogen (4.17%), Sodium (6.84%), and Oxygen (14.28%) for the monohydrate form [4]. The sodium ion is integral to the compound's solubility profile, enhancing bioavailability compared to the parent acid form.
Table 2: Molecular Composition Analysis
Form | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
---|---|---|---|
Anhydrous | C₁₄H₁₀Cl₂NNaO₂ | 318.13 | Freely soluble in water; crystalline powder |
Monohydrate | C₁₄H₁₀Cl₂NNaO₂·H₂O | 336.14 | Hydrate form used in pharmaceutical formulations |
Meclofenamic Acid (parent) | C₁₄H₁₁Cl₂NO₂ | 296.15 | Poor water solubility; requires salt formation for drug delivery |
Note: The molecular formula C₁₅H₁₈ClN₃O referenced in the user outline does not correspond to Meclodium (meclofenamate sodium) as per authoritative chemical databases. The correct molecular formulas are listed above.
Meclodium exhibits no stereoisomers due to the absence of chiral centers in its structure. The molecule’s two aromatic rings are connected by a secondary amine (–NH–) group that adopts a near-planar configuration, restricting conformational flexibility [1]. The ortho-substituted chlorine atoms on the aniline ring prevent free rotation around the C–N bond, creating rotational isomers (atropisomers) that could theoretically exist. However, no stable atropisomers have been isolated under physiological conditions due to low rotational energy barriers [9]. Positional isomers are possible regarding chlorine placement (e.g., 2,3- vs. 2,6-dichloro substitution), but these are distinct chemical entities with different pharmacological profiles. The 2,6-dichloro-3-methyl configuration is essential for COX-inhibitory activity [5].
Note: Meclofenamate sodium is pharmacologically classified as a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, not as an anticholinergic agent. This section addresses the requested classification while clarifying this distinction.
Meclodium (meclofenamate sodium) belongs to the anthranilic acid derivatives (fenamates) subclass of NSAIDs [1] [5]. Fenamates are characterized by an ortho-aminobenzoic acid core structure with aromatic ring substitutions. This class includes structural analogues such as:
Fenamates exhibit a dual mechanism: they inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, distinguishing them from other NSAIDs like propionic acid derivatives (e.g., ibuprofen) or enolic acids (e.g., piroxicam) [4] [9]. This dual inhibition reduces prostaglandin and leukotriene synthesis, contributing to their anti-inflammatory and antipyretic effects. Meclodium’s specific 2,6-dichloro-3-methylaniline substitution enhances its potency against 5-LOX compared to earlier fenamates [6].
Clarification: Meclofenamic acid sodium does not antagonize muscarinic receptors. This section provides a pharmacological comparison based on the requested topic while noting the compound’s actual primary targets.
Unlike classical muscarinic receptor antagonists (e.g., atropine, scopolamine) that target G protein-coupled receptors, Meclodium acts primarily on arachidonic acid metabolic enzymes. Its molecular targets include:
Compared to selective COX-2 inhibitors (e.g., celecoxib), Meclodium exhibits broader anti-inflammatory effects due to its dual COX/LOX inhibition but lacks receptor-specific antagonism. Relative to other fenamates, meclofenamate sodium demonstrates:
Table 3: Pharmacological Target Comparison with Other Agents
Pharmacological Agent | Primary Target | Secondary Target | Unique Molecular Actions |
---|---|---|---|
Meclofenamate sodium (Meclodium) | COX-1/COX-2 | 5-Lipoxygenase; Kv channels | Inhibits leukocyte chemotaxis; Blocks gap junctions |
Atropine (Anticholinergic) | Muscarinic M1–M5 receptors | - | Competitive receptor antagonism |
Mefenamic acid | COX-1 | Prostaglandin receptors | Weak 5-LOX inhibition |
Celecoxib | COX-2 | - | Sulfonamide-based selective inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7